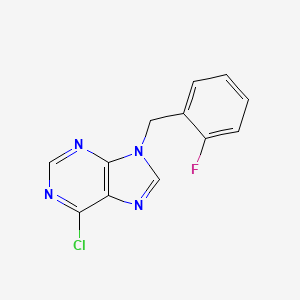

6-chloro-9-(2-fluorobenzyl)-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-[(2-fluorophenyl)methyl]purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMMUDTXVATRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C2N=CN=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches for the Synthesis of 6-chloro-9-(2-fluorobenzyl)-9H-purine

The construction of the 6-chloro-9-(2-fluorobenzyl)-9H-purine core can be achieved through several synthetic routes, primarily involving the formation of the N-9-benzyl bond. Key strategies include the direct alkylation of purine (B94841) scaffolds and multi-step pathways involving nucleophilic substitution.

Alkylation Reactions of Purine Scaffolds

Direct alkylation of 6-chloropurine (B14466) with a suitable 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide, in the presence of a base is a common approach for the synthesis of 9-benzylpurines. nih.gov The reaction typically proceeds via an SN2 mechanism where the purine anion acts as a nucleophile. Various bases and solvent systems can be employed to facilitate this transformation.

Table 1: Reaction Conditions for Alkylation of 6-chloropurine

| Base | Solvent | Temperature | Outcome |

| Potassium Carbonate | Dimethylformamide (DMF) | Room Temperature | Mixture of N-9 and N-7 isomers |

| Sodium Hydride | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Predominantly N-9 isomer with minor N-7 isomer |

| Triethylamine | Acetonitrile (ACN) | Reflux | Mixture of N-9 and N-7 isomers |

This table presents generalized conditions based on typical purine alkylation reactions.

Nucleophilic Substitution Pathways for Halogenated Purines

An alternative to direct alkylation involves a multi-step synthesis commencing from a pyrimidine (B1678525) precursor. For instance, a synthetic route to the related compound 2-chloro-9-(2-fluorobenzyl)-9H-purine starts with 5-amino-2-chloro-4-[N-(2-fluorobenzyl)-amino]-pyrimidine. This intermediate undergoes cyclization in the presence of triethyl orthoformate and an acid catalyst, such as methanesulfonic acid, to form the purine ring system. prepchem.com This method offers high regioselectivity, yielding exclusively the N-9 substituted product.

Regioselectivity Challenges and Isomer Separation in 9-Benzylpurine Formation

A significant challenge in the direct alkylation of 6-chloropurine is the control of regioselectivity. The purine ring possesses two nucleophilic nitrogen atoms in the imidazole moiety, N-7 and N-9, leading to the formation of a mixture of N-7 and N-9 regioisomers. The thermodynamically more stable N-9 isomer is typically the major product, while the N-7 isomer is formed as a minor product. nih.gov

The ratio of these isomers can be influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature. For instance, the use of a bulky base may favor the formation of the less sterically hindered N-9 isomer.

Separation of the N-7 and N-9 isomers is generally achieved using chromatographic techniques, such as column chromatography on silica gel. The difference in polarity between the two isomers allows for their effective separation. Spectroscopic methods, particularly NMR, are crucial for the characterization and differentiation of the isomers.

Derivatization Strategies for Analog Generation

The 6-chloro-9-(2-fluorobenzyl)-9H-purine scaffold is a valuable intermediate for the synthesis of a wide array of derivatives through modifications at various positions of the purine ring.

Modifications at the Purine C-2 Position

While direct modification of 6-chloro-9-(2-fluorobenzyl)-9H-purine at the C-2 position is not extensively documented, the synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine provides insight into potential derivatization strategies. The C-2 chloro atom can be selectively displaced by various nucleophiles. For instance, reaction with amines can introduce amino functionalities at this position. medchemexpress.commedchemexpress.com Similarly, alkoxides can be employed to introduce alkoxy groups. medchemexpress.com These transformations on a related 2,6-dichloro-9-substituted purine could theoretically be applied to introduce diversity at the C-2 position of the target compound.

Substitutions at the Purine C-6 Position

The chloro group at the C-6 position of 6-chloro-9-(2-fluorobenzyl)-9H-purine is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal site for introducing a wide range of functional groups.

Table 2: Examples of Nucleophilic Substitution at the C-6 Position of 9-Benzyl-6-chloropurines

| Nucleophile | Reagent Example | Product Functional Group |

| Primary/Secondary Amines | Alkylamines, Anilines | 6-Alkylamino, 6-Arylamino |

| Thiols | Thiophenol | 6-Arylthio |

| Alcohols/Phenols | Sodium Methoxide, Phenol | 6-Alkoxy, 6-Aryloxy |

This table is a compilation of typical substitutions performed on 9-benzyl-6-chloropurine derivatives.

The reaction with various alkylamines leads to the formation of 6-(alkylamino)-9-(2-fluorobenzyl)-9H-purines. nih.gov Aromatic amines can also be utilized to synthesize 6-(arylamino) derivatives. Furthermore, the C-6 chloro atom can be displaced by sulfur and oxygen nucleophiles. For example, reaction with thiols can yield 6-thioether derivatives, while alkoxides or phenoxides can be used to introduce alkoxy or aryloxy groups, respectively. nih.govnih.gov

Variations in the Benzyl (B1604629) Moiety and its Fluorination Pattern

The general synthesis of 9-substituted purine analogues often involves the reaction of a purine salt with a suitable alkyl or benzyl halide. For the synthesis of 6-chloro-9-(substituted-benzyl)-9H-purines, a common starting material is 6-chloropurine. The nitrogen at the N-9 position of the purine ring is typically alkylated using a substituted benzylamine or benzyl halide in the presence of a base.

Variations in the benzyl moiety are introduced by using different substituted benzylamines. For instance, the synthesis of a series of 6,9-disubstituted purine analogs has been achieved by reacting 4,6-dichloropyrimidine with various substituted benzylamines, followed by cyclization to form the purine ring. researchgate.net This approach allows for the introduction of a wide range of substituents on the benzyl group.

Specifically, modifications to the fluorination pattern on the benzyl ring have been investigated to understand structure-activity relationships. nih.gov For example, analogs with a second fluoro substituent at the 5- or 6-position of the benzyl group have been synthesized and evaluated. nih.gov The synthesis of compounds like 6-chloro-9-(4-trifluoromethylbenzyl)-9H-purine and 6-chloro-9-(4-chlorobenzyl)-9H-purine demonstrates the flexibility of introducing different halogen-containing groups onto the benzyl ring. researchgate.net These syntheses typically proceed through an intermediate such as 5-amino-6-chloro-4-[(substituted-benzyl)amino]pyrimidine, which is then cyclized using reagents like triethylorthoformate to yield the final 9-benzylpurine derivative. researchgate.netprepchem.com

Advanced Spectroscopic and Chromatographic Characterization Techniques

The definitive identification and purity assessment of 6-chloro-9-(2-fluorobenzyl)-9H-purine rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide unambiguous evidence of the molecular structure and confirm the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of purine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For 6-chloro-9-(2-fluorobenzyl)-9H-purine, the ¹H NMR spectrum is expected to show distinct signals for the purine ring protons, the benzylic protons, and the aromatic protons of the fluorobenzyl group.

Purine Protons: The protons at the C-2 and C-8 positions of the purine ring typically appear as singlets in the downfield region (around 8.0-9.0 ppm). jchps.comnih.gov

Benzylic Protons: The two benzylic protons (CH₂) adjacent to the N-9 position would appear as a singlet, typically around 5.3-5.5 ppm. researchgate.net

Aromatic Protons: The four protons on the 2-fluorobenzyl ring will appear as a complex multiplet in the aromatic region (around 7.0-7.6 ppm), with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing characteristic chemical shifts for the carbons of the purine core and the substituted benzyl moiety. researchgate.net The carbon atoms attached to electronegative atoms like chlorine and nitrogen, as well as the carbon attached to fluorine, would exhibit distinct chemical shifts.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) are commonly employed. For 6-chloro-9-(2-fluorobenzyl)-9H-purine (C₁₂H₈ClFN₄), the mass spectrum would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 263.04. researchgate.netjchps.com A key feature would be the characteristic isotopic pattern for chlorine, with an [M+H+2]⁺ peak at m/z 265.04, having an intensity of approximately one-third of the [M+H]⁺ peak, confirming the presence of a single chlorine atom. researchgate.netjchps.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-9-(2-fluorobenzyl)-9H-purine would display characteristic absorption bands corresponding to its structural features.

Aromatic C-H Stretching: Bands around 3100 cm⁻¹ are indicative of the aromatic C-H bonds on both the purine and benzyl rings. jchps.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine and benzene rings typically appear in the region of 1640-1500 cm⁻¹. jchps.com

C-Cl Stretching: A band corresponding to the C-Cl bond stretching is also expected, although its position can vary.

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.

Data from related structures, such as 9-(4-bromophenyl)-6-chloro-9H-purin-2-amine, show characteristic peaks for Ar-H at 3117 cm⁻¹ and C=N at 1639 cm⁻¹, which are consistent with the expected ranges for the title compound. jchps.com

High-Resolution Chromatographic Purification and Analysis

Chromatographic techniques are essential for the purification of the final product and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the conversion of starting materials to products during the synthesis. jchps.com

Column Chromatography: Purification of 6-chloro-9-(2-fluorobenzyl)-9H-purine is typically achieved using silica gel column chromatography. prepchem.comnih.gov A common mobile phase for eluting similar purine derivatives is a mixture of ethyl acetate and hexane or toluene and ethyl acetate. researchgate.netprepchem.comnih.gov The purified fractions are collected, combined, and the solvent is evaporated to yield the pure compound. The residue may then be recrystallized from a suitable solvent system, such as dichloromethane/diethyl ether, to obtain colorless crystals. prepchem.com

Mechanistic Investigations of Biological Interactions

Receptor and Protein Modulation

Purinergic Receptor Antagonism (e.g., P2X7 Receptor)

The purine (B94841) scaffold is a well-established pharmacophore for targeting purinergic receptors. While 6-chloro-9-(2-fluorobenzyl)-9H-purine has not been specifically identified as a P2X7 receptor antagonist, numerous studies on related purine derivatives have established this structural class as a source of potent antagonists for this receptor. nih.govnih.govacs.org The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, immune responses, and programmed cell death. plos.orgfrontiersin.org Its activation by high concentrations of extracellular ATP triggers downstream events including the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.orgacs.org

Research into novel, non-nucleotide P2X7 antagonists has identified compounds with a 6-chloropurine (B14466) core as promising candidates. For instance, the derivative 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one was found to be a potent and selective P2X7 antagonist capable of crossing the blood-brain barrier. nih.govacs.orgresearchgate.net The mechanism of such antagonists involves blocking the ion channel, thereby preventing ATP-induced effects like YO-PRO-1 uptake, intracellular calcium influx, and the subsequent release of IL-1β from immune cells. nih.govresearchgate.net The antagonistic activity of these purine analogs underscores the potential for molecules like 6-chloro-9-(2-fluorobenzyl)-9H-purine to function as modulators of P2X7-mediated signaling pathways.

| Compound Class | Specific Analog | Target | Observed Mechanistic Effect | Reference |

|---|---|---|---|---|

| Chloropurine Derivatives | 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one | P2X7 Receptor | Potent and selective antagonism; Inhibition of IL-1β release | nih.gov, acs.org |

| Purine Scaffolds | Chloropurine-based analog 9o | P2X7 Receptor | Antagonistic activity (IC50 = 176 nM); Inhibition of IL-1β release (IC50 = 120 nM) | nih.gov |

Cannabinoid Receptor Subtype Selectivity (e.g., CB1 vs. CB2)

The versatility of the purine core extends to the modulation of the endocannabinoid system. Various purine derivatives have been designed and synthesized to achieve high affinity and selectivity for either the cannabinoid receptor type 1 (CB1) or type 2 (CB2). nih.govnih.govacs.org CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are found primarily in peripheral tissues and immune cells. nih.gov This differential expression makes receptor subtype selectivity a critical goal in drug development to separate therapeutic effects from potential psychoactive side effects.

While the specific binding profile of 6-chloro-9-(2-fluorobenzyl)-9H-purine is not reported, related structures have shown significant promise.

CB1 Antagonism: Diphenyl purine derivatives have been developed as potent and selective CB1 antagonists with limited brain penetration, making them peripherally selective. nih.govnih.gov

CB2 Agonism: In other studies, modification of the purine scaffold led to the identification of highly potent and fully efficacious CB2 receptor agonists with excellent selectivity over the CB1 receptor. acs.orgrsc.org

These findings demonstrate that the purine template can be systematically modified to achieve desired selectivity for either cannabinoid receptor subtype. The specific substitutions on the purine ring dictate the affinity and functional activity at CB1 versus CB2 receptors.

| Compound Class | Target Selectivity | Key Findings | Reference |

|---|---|---|---|

| Diphenyl Purine Derivatives | CB1 Antagonist | Potent and selective for CB1 with limited CNS penetration. | nih.gov, nih.gov |

| Thienopyrimidine-derived Purines | CB2 Agonist | Highly potent and efficacious agonists of hCB2 with excellent selectivity against CB1. | acs.org, rsc.org |

Cellular Pathway Perturbation Analyses

Mechanisms of Antiproliferative Effects in Cell Lines

The 6-chloropurine moiety is a key feature of several compounds investigated for anticancer activity. lookchem.commedchemexpress.com The antiproliferative mechanisms of this class of compounds often involve the perturbation of fundamental cellular processes such as cell cycle progression and apoptosis. nih.govnih.govmdpi.com

Studies on various 6-chloropurine nucleosides and other derivatives have revealed two primary mechanisms of action against cancer cell lines:

Cell Cycle Arrest: A common finding is the induction of cell cycle arrest, particularly at the G2/M phase. lookchem.comnih.gov This blockage prevents cells from entering mitosis, thereby inhibiting proliferation. This effect has been observed in human cervical carcinoma (HeLa), melanoma, and lung carcinoma cell lines treated with various purine derivatives. lookchem.comnih.gov

Induction of Apoptosis: Many purine-based compounds exert their antiproliferative effects by triggering programmed cell death. lookchem.commdpi.com Mechanistic studies on 6-amino-9-sulfonylpurine derivatives, for example, showed an increased expression of caspase 3 and cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction. mdpi.com The parent compound, 6-chloropurine, is thought to be metabolized in part to 6-mercaptopurine, a known inhibitor of DNA synthesis, which contributes to its antitumor effects. medchemexpress.com

These mechanisms highlight how the 6-chloropurine scaffold can be leveraged to disrupt the cellular machinery required for tumor cell growth and survival.

| Compound Class | Cell Lines Tested | Observed Mechanism | Reference |

|---|---|---|---|

| 6-Chloropurine Nucleosides | Melanoma, Lung, Ovarian, Colon Carcinoma | Induction of apoptosis and G2/M cell cycle arrest. | lookchem.com |

| 6-Phenylaminopurines | HeLa (Cervical Carcinoma) | Induction of G2/M phase arrest. | nih.gov |

| 6-Amino-9-sulfonylpurines | K562 (Leukemia) | Induction of apoptosis via the intrinsic mitochondrial pathway. | mdpi.com |

Cellular Anti-infective Mechanisms (e.g., Antiviral, Antimicrobial, Antifungal)

The purine scaffold is central to the structure of many nucleoside analogs used as anti-infective agents, particularly antivirals. medchemexpress.compfizer.com The mechanism of these agents typically involves interference with the replication of the pathogen. adph.org For 9-benzylpurine derivatives, a class that includes 6-chloro-9-(2-fluorobenzyl)-9H-purine, significant research has focused on antiviral activity.

Specifically, various 9-benzyl-6-substituted-9H-purines have been synthesized and tested for activity against rhinoviruses, the primary cause of the common cold. nih.gov These studies found that while 9-benzylpurines had some activity, the introduction of a 2-chloro substituent substantially increased potency. nih.gov This suggests that the electronic and steric properties of the purine ring are critical for antiviral action. Furthermore, other 6-chloropurine derivatives have demonstrated potent and selective activity against DNA viruses like herpes simplex virus (HSV-1, HSV-2) and varicella-zoster virus (VZV). nih.gov The general anti-infective mechanism for such purine analogs often involves the inhibition of crucial viral or bacterial enzymes necessary for replication, such as DNA gyrase or polymerases, or the disruption of cell wall synthesis. adph.org

Modulation of Cellular Signaling Cascades

The biological activities of 6-chloro-9-(2-fluorobenzyl)-9H-purine and its analogs are rooted in their ability to perturb a variety of cellular signaling cascades. nih.govpromega.com This modulation is the ultimate driver of the pharmacological effects observed, from receptor antagonism to antiproliferative action.

A key piece of evidence comes from the closely related analog, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which was identified as a potent anticonvulsant agent. nih.gov This activity strongly implies a mechanism involving the modulation of neuronal signaling pathways to reduce hyperexcitability.

Furthermore, the interactions with specific receptors directly impact intracellular signaling:

Purinergic Signaling: Antagonism of the P2X7 receptor by purine derivatives blocks ATP-gated ion channel function, preventing Ca2+ influx and inhibiting the NLRP3 inflammasome pathway, which in turn suppresses the production of inflammatory cytokines. nih.govfrontiersin.org P2X7 signaling has also been shown to be critical for the metabolic fitness and maintenance of memory CD8+ T cells by regulating mitochondrial homeostasis. nih.gov

Cannabinoid Signaling: Modulation of CB1 or CB2 receptors affects downstream G-protein coupled (Gi/o) signaling cascades, which can influence neurotransmitter release, cell proliferation, and immune responses. nih.gov

Cell Proliferation Signaling: The antiproliferative effects observed in cancer cell lines are a direct result of interfering with signaling pathways that control the cell cycle and apoptosis. By inducing a G2/M block or activating the mitochondrial apoptosis pathway, these compounds override the pro-survival signals that are often dysregulated in cancer cells. lookchem.commdpi.com

In essence, the purine scaffold acts as a versatile platform that, depending on its substitution pattern, can be tailored to interact with specific biological targets and modulate key cellular signaling pathways involved in inflammation, neurotransmission, and cell fate decisions.

Structure Activity Relationship Sar Studies

Systematic Evaluation of Purine (B94841) Core Substitutions

The purine scaffold serves as a versatile platform for modification, with the C-2 and C-6 positions being primary points for synthetic alteration to modulate activity, selectivity, and physicochemical properties.

The chlorine atom at the C-6 position of the purine ring is a crucial feature for both synthetic utility and biological activity. As a versatile synthetic handle, the 6-chloro group allows for nucleophilic substitution, enabling the introduction of various functional groups. From a biological standpoint, the electronegative and moderately lipophilic nature of chlorine at C-6 can contribute significantly to binding affinity.

Further halogenation, particularly at the C-2 position, has been explored to fine-tune the electronic character and steric profile of the purine core. In studies on related 9-benzylpurine series, the introduction of a halogen at C-2 has shown a variable impact on activity. For instance, in a series of 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines evaluated for antirhinovirus activity, replacing a hydrogen at the C-2 position with fluorine or chlorine was investigated. Quantitative structure-activity relationship (QSAR) analysis of this series indicated that optimal activity was associated with C-2 substituents that were both lipophilic and electron-withdrawing. nih.gov This suggests that a halogen, such as fluorine or chlorine, at the C-2 position could enhance potency by contributing to favorable interactions within a target's binding site.

| Compound | C-2 Substituent | Observed Activity Trend |

|---|---|---|

| Analog 1 | -H | Baseline Activity |

| Analog 2 | -F | Activity influenced by electron-withdrawing nature |

| Analog 3 | -Cl | Activity influenced by lipophilic and electron-withdrawing nature |

The replacement of the C-6 chloro substituent with amino or alkylamino groups is a common strategy to modulate biological activity and improve properties such as solubility and selectivity. In many kinase inhibitor scaffolds, a C-6 amino group can act as a critical hydrogen bond donor, interacting with the hinge region of the kinase.

Studies on 9-benzyl-8-hydroxypurines have shown that a free amino group at the C-6 position is essential for interferon-inducing activity; its replacement with alkylamino, acylamino, or other groups led to a loss of activity. This highlights the specific requirement of a hydrogen-bonding donor at this position for certain biological targets.

Conversely, for other targets, alkylamino groups are preferred. In the investigation of antirhinovirus agents, a 6-dimethylamino group was a core feature of the evaluated series. nih.gov Further modifications at the C-2 position with amino, methylamino, and dimethylamino groups were also assessed. The results indicated that the nature of the substituent at both C-2 and C-6 positions must be carefully balanced to achieve optimal activity, with steric and electronic properties playing a key role.

Elucidation of the Benzyl (B1604629) Moiety's Contribution to Activity

The position of the fluorine atom on the benzyl ring can dramatically alter the molecule's conformation and electronic properties, leading to significant changes in biological activity. The ortho-positioning, as seen in 6-chloro-9-(2-fluorobenzyl)-9H-purine, is often critical. Studies on analogous heterocyclic inhibitors have demonstrated the superiority of the ortho-fluoro benzyl group. For example, in the development of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the ortho-fluoro benzyl substituent at the R¹ position was identified as the optimal choice for activity. nih.gov

This preference for the ortho position can be attributed to several factors. The fluorine atom can induce a specific torsional angle between the purine and benzyl rings, locking the molecule into a bioactive conformation. Furthermore, the electronegativity of the fluorine can influence the electrostatic potential of the ring, potentially engaging in favorable interactions with the target protein or modulating the pKa of the purine core.

Comparative studies in other inhibitor classes have quantified the impact of fluorine's position. In one series of thiazolidin-4-one derivatives, a compound with a 2-fluorophenyl group was found to be significantly more potent than its isomers. The 3-fluorophenyl derivative was 8-fold less potent, while the 4-fluorophenyl analog showed a 2-fold decrease in potency, underscoring the profound impact of positional isomerism. nih.gov

| Fluorine Position | Relative Activity | Rationale |

|---|---|---|

| ortho (2-Fluoro) | Highest | Optimal conformational restriction; potential for specific electronic interactions. |

| meta (3-Fluoro) | Lowest | Suboptimal electronic and steric effects. |

| para (4-Fluoro) | Intermediate | Different electronic influence compared to ortho; less steric impact. |

Beyond fluorine, other substituents on the benzyl ring have been investigated to understand the steric and electronic requirements for activity. Research on 6-benzylaminopurine (B1666704) analogues revealed that the steric effects of substituents significantly impact activity, with the potency decreasing in the order of para > ortho > meta substitution. mdpi.com This suggests that bulky groups in the meta position are particularly detrimental, likely causing a steric clash within the binding site.

The electronic nature of the substituents is also crucial. QSAR studies have frequently shown that electron-withdrawing groups can enhance activity, potentially by forming favorable hydrogen bonds or other polar interactions. nih.govmdpi.com However, the ideal electronic properties can be target-dependent. For instance, the presence of a 4-methylbenzyl group was found to be favorable in a series of antirhinovirus purines, indicating that a lipophilic and mildly electron-donating group can also contribute positively to binding in certain contexts. nih.gov The interplay between steric bulk, lipophilicity, and electronic character must be carefully optimized for each specific biological target. ubaya.ac.id

Computational Approaches to SAR and Ligand Design

Computational methods, including 3D-QSAR and molecular docking, are powerful tools for rationalizing the observed SAR and guiding the design of new, more potent inhibitors. researchgate.netnih.gov These approaches provide a three-dimensional perspective on how structural modifications influence biological activity.

3D-QSAR models correlate the biological activity of a series of compounds with their calculated steric and electrostatic fields. mdpi.comthieme-connect.com For 9-benzylpurine derivatives, these models can generate contour maps that visualize regions where steric bulk is either favorable or unfavorable, and where positive or negative electrostatic potential enhances activity. researchgate.netresearchgate.net For example, a QSAR model might reveal that a sterically bulky, electropositive substituent at the C-2 position of the purine is detrimental, while an electron-withdrawing group on the ortho position of the benzyl ring is beneficial. Such insights allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success. mdpi.com

Molecular docking simulations further elucidate the SAR by predicting the binding mode of ligands like 6-chloro-9-(2-fluorobenzyl)-9H-purine within the active site of a target protein. nih.gov These simulations can highlight key interactions, such as hydrogen bonds between the purine nitrogen atoms and hinge region residues of a kinase, or hydrophobic interactions involving the 2-fluorobenzyl group in a specific pocket. Docking studies can explain why the ortho-fluoro substituent is preferred, perhaps by showing it directs the benzyl ring into a deep hydrophobic pocket while avoiding a steric clash. By providing a structural hypothesis for the observed SAR, computational models are indispensable in modern drug design. researchgate.net

An exhaustive search for scientific literature detailing the structure-activity relationship (SAR) of the specific chemical compound 6-chloro-9-(2-fluorobenzyl)-9H-purine did not yield specific studies that would allow for a detailed analysis based on the requested outline.

While the broader class of purine derivatives is the subject of extensive research in medicinal chemistry, with many studies employing the computational methods mentioned, specific data for the 6-chloro-9-(2-fluorobenzyl)-9H-purine variant is not publicly available at this time. Therefore, it is not possible to provide the detailed research findings and data tables as requested.

Preclinical Pharmacological Research in Model Systems

In Vitro Biological Activity Assessments

Comprehensive searches for in vitro studies on 6-chloro-9-(2-fluorobenzyl)-9H-purine have not yielded any specific data for the following assays:

Enzyme Inhibition Assays and IC50 Determination

There is no publicly available information regarding the inhibitory activity of 6-chloro-9-(2-fluorobenzyl)-9H-purine against any specific enzymes, nor are there any reported IC50 values.

Cell-Based Assays for Cellular Response and Viability

No studies have been identified that assess the effects of 6-chloro-9-(2-fluorobenzyl)-9H-purine on cellular response or viability in any cell lines.

Receptor Binding and Functional Assays in Cell Lines

There is no data available from receptor binding or functional assays to determine the affinity or efficacy of 6-chloro-9-(2-fluorobenzyl)-9H-purine at any specific receptors.

In Vivo Efficacy Studies in Non-Human Animal Models

Similarly, searches for in vivo research pertaining to 6-chloro-9-(2-fluorobenzyl)-9H-purine in the specified pathological models have not returned any direct results.

Evaluation in Murine Models of Specific Pathologies (e.g., neuroinflammation, memory impairment, alcoholic steatosis)

There are no published studies evaluating the efficacy of 6-chloro-9-(2-fluorobenzyl)-9H-purine in murine models of neuroinflammation, memory impairment, or alcoholic steatosis.

Assessment of Anticonvulsant Properties in Rodent Models

While there is no direct evidence for the anticonvulsant properties of 6-chloro-9-(2-fluorobenzyl)-9H-purine, a study on a closely related class of compounds, 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines , has demonstrated anticonvulsant activity. In this research, various analogues were synthesized and tested for their ability to protect against maximal electroshock-induced seizures (MES) in rats. nih.gov Several derivatives within this class showed potent activity, with some being comparable to or more effective than the established anticonvulsant drug phenytoin. nih.gov It is important to note that these findings pertain to molecules where the chloro group at the 6-position of the purine (B94841) ring is replaced by an alkylamino group, and therefore, these results cannot be directly extrapolated to 6-chloro-9-(2-fluorobenzyl)-9H-purine.

Preclinical Research on 6-chloro-9-(2-fluorobenzyl)-9H-purine Remains Undisclosed in Publicly Available Scientific Literature

While research exists on structurally similar compounds, particularly those with substitutions at the 6-position of the purine ring and a 9-(2-fluorobenzyl) moiety, the direct preclinical profile of the 6-chloro variant has not been extensively published. Studies on analogous compounds, such as 9-(2-fluorobenzyl)-6-(methyl-amino)-9H-purine, have explored their potential as anticonvulsant agents, investigating their efficacy in animal models of seizures. However, this information cannot be directly extrapolated to the 6-chloro derivative, as minor structural changes in purine analogues can lead to significant differences in their biological activity and pharmacokinetic properties.

Consequently, without specific preclinical studies on 6-chloro-9-(2-fluorobenzyl)-9H-purine, a detailed analysis of its pharmacological characterization in animal models for behavioral and physiological effects, its absorption, distribution, metabolism, and excretion (ADME) profile, and the correlation of its in vitro potency with in vivo efficacy cannot be provided at this time. The scientific community awaits further research and publication to elucidate the preclinical profile of this compound.

Advanced Research Avenues and Future Directions

Integrated Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of 6-chloro-9-(2-fluorobenzyl)-9H-purine, integrated "omics" approaches are indispensable. These technologies allow for a global and unbiased view of the molecular changes induced by the compound within a biological system.

Proteomics and Metabolomics in Response to Compound Exposure

Proteomic and metabolomic analyses offer deep insights into the functional consequences of compound exposure at the protein and small molecule levels, respectively. By employing techniques such as mass spectrometry, researchers can identify and quantify thousands of proteins and metabolites, creating a detailed snapshot of the cellular state.

Proteomic studies on cells treated with purine (B94841) analogs have revealed significant alterations in proteins involved in key cellular processes. For instance, changes in proteins related to intermediary metabolism, cell growth, signal transduction, and the regulation of nucleic acids have been observed. acs.org Furthermore, the upregulation of stress-associated proteins in the endoplasmic reticulum suggests that purine analog-induced apoptosis may be linked to ER stress and the unfolded protein response. acs.org

Metabolomic profiling can further elucidate the pathways perturbed by 6-chloro-9-(2-fluorobenzyl)-9H-purine. Dysregulation in purine metabolism is implicated in a wide range of biological processes, and profiling these metabolites can offer unique insights. creative-proteomics.com For example, an accumulation of hypoxanthine (B114508) or uric acid could indicate increased oxidative stress. creative-proteomics.com Integrated analysis of metabolomics and proteomics has the potential to uncover novel mechanisms of action and identify biomarkers of response or toxicity. nih.gov

Hypothetical Proteomic and Metabolomic Changes Induced by 6-chloro-9-(2-fluorobenzyl)-9H-purine

| Molecule Type | Molecule Name | Fold Change | Associated Pathway |

|---|---|---|---|

| Protein | GRP78 | +2.5 | Endoplasmic Reticulum Stress |

| Protein | Caspase-3 | +3.1 | Apoptosis |

| Protein | CDK2 | -1.8 | Cell Cycle Regulation |

| Metabolite | Hypoxanthine | +4.2 | Purine Degradation |

| Metabolite | ATP | -2.0 | Energy Metabolism |

| Metabolite | SAICA-riboside | +3.5 | Purine Biosynthesis |

Transcriptomic Analysis for Gene Expression Modulation

Transcriptomic analysis, typically performed using microarray or RNA-sequencing technologies, provides a comprehensive view of the changes in gene expression following exposure to 6-chloro-9-(2-fluorobenzyl)-9H-purine. This can reveal the upstream regulatory mechanisms that drive the observed proteomic and metabolomic changes.

Studies on other purine antimetabolites have identified transcriptomic signatures associated with drug resistance. researchgate.net For example, a 32-gene transcriptomic signature has been identified in lymphoblastoid cells that can predict the lack of response to thiopurines. researchgate.net Such analyses could be pivotal in understanding potential resistance mechanisms to 6-chloro-9-(2-fluorobenzyl)-9H-purine and in identifying patient populations most likely to benefit from treatment.

Integrated transcriptomic and metabolomic profiling has been used to reveal the dysregulation of purine metabolism in various disease models. frontiersin.org This dual approach can highlight the most significantly altered pathways at both the gene and metabolite levels, providing a more complete picture of the compound's mechanism of action. frontiersin.org

Hypothetical Transcriptomic Changes in Response to 6-chloro-9-(2-fluorobenzyl)-9H-purine

| Gene | Fold Change | Function |

|---|---|---|

| MYC | -2.8 | Transcription factor, cell cycle progression |

| E2F1 | -2.3 | Transcription factor, cell cycle regulation |

| RRM2 | -2.1 | Ribonucleotide reductase subunit, DNA synthesis |

| BAX | +3.5 | Pro-apoptotic protein |

| BCL2 | -1.9 | Anti-apoptotic protein |

Novel Methodological Developments for Compound Characterization

Recent advancements in analytical and imaging technologies are set to revolutionize the way chemical compounds are characterized, offering unprecedented resolution and throughput.

Advanced Imaging Techniques for Cellular Localization and Target Engagement

Understanding where a compound localizes within a cell and how it engages with its target are critical for elucidating its mechanism of action. Advanced imaging techniques now allow for the direct visualization of these processes in living cells.

Fluorescently labeling 6-chloro-9-(2-fluorobenzyl)-9H-purine, or developing specific fluorescent probes that bind to it, can enable its tracking within cellular compartments using high-resolution microscopy. springernature.com Techniques like single-molecule localization microscopy (SMLM) can achieve resolutions down to 10-20 nm, making it possible to visualize individual molecules. numberanalytics.com This would provide precise information on whether the compound accumulates in the nucleus, mitochondria, or other organelles.

Furthermore, techniques such as multiphoton fluorescence anisotropy microscopy can be used to directly visualize the binding of a small molecule to its target in real-time and at a subcellular resolution. nih.gov This allows for the mapping of both bound and unbound drug distribution, providing a dynamic view of target engagement that is not possible with traditional methods. nih.gov

Biosensor and Microfluidic Platforms for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and the development of novel biosensor and microfluidic platforms is significantly enhancing the efficiency and scale of these efforts.

Biosensors, particularly those based on transcription factors, are instrumental in screening large libraries of compounds for desired biological activity. nih.gov These systems can be engineered to produce a detectable signal, such as fluorescence, in response to the production or depletion of a specific metabolite, allowing for the rapid identification of active compounds. nih.gov

Microfluidic "lab-on-a-chip" systems offer numerous advantages for HTS, including reduced sample and reagent consumption, and the ability to automate complex assays. nih.govtue.nl These platforms can be designed to create concentration gradients for dose-response studies or to co-culture different cell types to better mimic the physiological environment. nih.gov Integrating biosensors into microfluidic devices creates a powerful platform for screening derivatives of 6-chloro-9-(2-fluorobenzyl)-9H-purine with high throughput and physiological relevance.

Strategic Design Principles for Next-Generation Purine Analogues

The development of next-generation purine analogues based on the 6-chloro-9-(2-fluorobenzyl)-9H-purine scaffold will rely on rational design strategies informed by a deep understanding of structure-activity relationships (SAR).

A key strategy in purine analogue design is the modification of various positions on the purine ring to enhance target affinity and selectivity. tmu.edu.tw For example, substitutions at the C2 and C6 positions of the purine ring have been shown to significantly impact biological activity. acs.org The Suzuki-Miyaura cross-coupling reaction, for instance, has been used to introduce substituted phenyl groups at the C6 position of 6-chloropurine (B14466) derivatives, leading to compounds with significant cytostatic activity. acs.org

Another important design principle is the concept of hybrid molecules, where the purine scaffold is linked to other pharmacophoric fragments to create a single molecule with multiple modes of action or improved pharmacological properties. nih.gov The nature of the linker used to connect the two moieties can significantly influence the anti-proliferative activity. rsc.org

Furthermore, computational approaches such as molecular docking can be employed to predict the binding modes of novel analogues within the active site of a target protein. tmu.edu.tw This in silico analysis can guide the synthesis of compounds with optimized interactions with key amino acid residues, leading to enhanced potency and selectivity. The overarching goal is to leverage these design principles to create next-generation analogues of 6-chloro-9-(2-fluorobenzyl)-9H-purine with superior therapeutic profiles.

Rational Design Based on Refined Structure-Activity Relationship (SAR) and Mechanistic Insights

Future research into 6-chloro-9-(2-fluorobenzyl)-9H-purine will greatly benefit from a systematic and iterative process of rational design. This approach hinges on elucidating the structure-activity relationships (SAR) that govern the compound's biological effects. By systematically modifying the core structure and assessing the impact of these changes on biological activity, researchers can build a comprehensive understanding of the key molecular interactions.

A primary focus of such studies would be the exploration of bioisosteric replacements for the chlorine atom at the 6-position. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. The introduction of different substituents at this position can modulate the compound's electronic and steric properties, potentially leading to improved target affinity, selectivity, and pharmacokinetic profiles.

Another critical area for investigation is the 9-(2-fluorobenzyl) moiety. The fluorine atom on the benzyl (B1604629) ring can influence the compound's conformation and its ability to form hydrogen bonds, which are often crucial for target engagement. A detailed analysis of the SAR around this part of the molecule could involve the synthesis and evaluation of analogues with different substitution patterns on the benzyl ring.

The following table outlines a hypothetical rational design strategy based on these principles:

| Modification Site | Proposed Modification | Rationale | Anticipated Outcome |

| 6-position (Cl) | Replacement with small, lipophilic groups (e.g., -CH3, -CF3) | To probe the steric and electronic requirements of the binding pocket. | Enhanced target affinity and selectivity. |

| 6-position (Cl) | Replacement with hydrogen bond donors/acceptors (e.g., -NH2, -OCH3) | To explore potential hydrogen bonding interactions with the target protein. | Improved binding affinity and specificity. |

| 2-position of the purine ring | Introduction of various substituents (e.g., halogens, alkyl groups) | To investigate the impact of substitution on the purine core's interaction with the target. | Modulation of biological activity and selectivity. |

| Benzyl ring | Alteration of the fluorine position (e.g., 3-fluoro, 4-fluoro) | To assess the importance of the fluorine atom's position on conformational preference and target binding. | Optimization of target engagement. |

| Benzyl ring | Introduction of additional substituents (e.g., -Cl, -CH3) | To explore the potential for additional interactions with the target protein. | Increased potency and refined SAR understanding. |

Development of Prodrug Strategies for Optimized Delivery in Research Models

The utility of a research compound is often limited by its physicochemical properties, which can affect its solubility, permeability, and metabolic stability. Prodrug strategies offer a powerful approach to transiently modify a compound's structure to overcome these limitations, with the goal of releasing the active parent drug at the site of action. For 6-chloro-9-(2-fluorobenzyl)-9H-purine, several prodrug approaches could be explored to enhance its utility in research models.

One common strategy involves the attachment of a promoiety to the parent drug, which is designed to be cleaved by specific enzymes or under certain physiological conditions. For purine analogues, this often involves modification of the purine ring itself or the introduction of a cleavable linker to an existing functional group.

Given that 6-chloro-9-(2-fluorobenzyl)-9H-purine lacks obvious functional groups for traditional prodrug derivatization (such as hydroxyl or carboxyl groups), more innovative strategies may be required. One possibility is the enzymatic or chemical modification of the purine ring to introduce a point of attachment for a promoiety.

The following table details potential prodrug strategies that could be adapted for this compound:

| Prodrug Approach | Promoiety | Release Mechanism | Potential Advantage in Research Models |

| Acyloxy-alkylation | Acyloxymethyl or acyloxyethyl group | Esterase-mediated hydrolysis | Improved cell permeability and oral bioavailability. |

| Phosphoramidate | Phosphoramidate group | Phosphatase and phosphoramidase-mediated cleavage | Enhanced delivery of nucleotide analogues by masking the negative charge of the phosphate (B84403) group. |

| Amino acid conjugates | Attachment of an amino acid | Peptidase-mediated cleavage | Potential for active transport via amino acid transporters, leading to targeted delivery. |

| Glucuronide conjugation | Glucuronic acid | β-glucuronidase-mediated cleavage | Increased water solubility for in vivo administration and potential for tumor-specific activation. |

Exploration of Multi-Targeting Approaches for Complex Biological Systems

The "one-drug, one-target" paradigm has been the traditional foundation of drug discovery. However, for complex diseases involving multiple signaling pathways, a multi-targeting approach, where a single compound is designed to interact with multiple targets, can offer significant advantages. The purine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in molecules that bind to a wide range of biological targets, particularly protein kinases.

Future research on 6-chloro-9-(2-fluorobenzyl)-9H-purine could explore its potential as a multi-targeting agent. This would involve screening the compound against a panel of relevant biological targets to identify any off-target activities that could be therapeutically beneficial. If such activities are identified, the compound could be further optimized to balance its potencies against the different targets.

This approach is particularly relevant for diseases such as cancer, where tumor growth is often driven by the dysregulation of multiple signaling pathways. A multi-targeting agent could simultaneously inhibit several of these pathways, leading to a more robust and durable therapeutic response.

The following table outlines a hypothetical exploration of multi-targeting approaches for this compound:

| Potential Secondary Target Class | Rationale for Exploration | Example Targets | Potential for Synergistic Effects |

| Protein Kinases | The purine scaffold is a well-known kinase inhibitor motif. | Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs) | Inhibition of both cell cycle progression and pro-survival signaling pathways. |

| Heat Shock Proteins (e.g., Hsp90) | Some purine-based compounds are known to inhibit Hsp90, a molecular chaperone involved in the stability of many oncoproteins. nih.gov | Hsp90α, Hsp90β | Destabilization of multiple client proteins involved in tumor growth and survival. |

| G-protein-coupled receptors (GPCRs) | The purine adenosine (B11128) is the endogenous ligand for adenosine receptors, a class of GPCRs. | Adenosine A1, A2A, A2B, A3 receptors | Modulation of various physiological processes, including inflammation and neurotransmission. |

| Enzymes in purine metabolism | As a purine analogue, the compound may interfere with the enzymes involved in purine biosynthesis or degradation. | Inosine monophosphate dehydrogenase (IMPDH), purine nucleoside phosphorylase (PNP) | Disruption of nucleotide pools, leading to antiproliferative effects. |

By pursuing these advanced research avenues, the scientific community can unlock the full potential of 6-chloro-9-(2-fluorobenzyl)-9H-purine, paving the way for the development of novel research tools and potentially new therapeutic agents for a range of diseases.

Q & A

Q. What are the optimized synthetic routes for 6-chloro-9-(2-fluorobenzyl)-9H-purine, and how can reaction conditions influence yield?

The compound is synthesized via alkylation of 6-chloropurine with 2-fluorobenzyl halides. A key method involves reacting 6-chloro-2-fluoropurine with 2-fluorobenzyl derivatives under anhydrous conditions (e.g., THF with NaH as a base). Reaction optimization includes controlling temperature (reflux at 50°C) and stoichiometric ratios, achieving yields up to 70% . Challenges include managing exothermic hydrogen gas release during NaH reactions and optimizing purification via dry column chromatography .

Q. How can researchers address spectral challenges in characterizing 6-chloro-9-(2-fluorobenzyl)-9H-purine?

Nuclear magnetic resonance (NMR) analysis often encounters unresolved ¹³C-¹⁹F coupling, leading to peak broadening. To mitigate this, use high-field NMR (≥400 MHz) and deuterated solvents like DMSO-d₆. Complementary techniques like mass spectrometry (ESI-MS) and elemental analysis (CHNS) validate molecular weight and purity. For example, ESI-MS confirmed a [M+H]⁺ peak at m/z 293.1 for related derivatives .

Q. What purification strategies are effective for isolating 6-chloro-9-(2-fluorobenzyl)-9H-purine from reaction mixtures?

Silica gel column chromatography with gradient elution (e.g., EtOAc/hexane 1:3 to 1:6) is standard. For scale-up, preparative thin-layer chromatography (TLC) or recrystallization from ethanol/water mixtures improves purity. Contaminants like diisopropyl hydrazine-1,2-dicarboxylate require iterative washing with dichloromethane .

Advanced Research Questions

Q. How do structural modifications at the purine 2- or 6-position influence antimycobacterial activity?

Introducing electron-donating groups (e.g., 4-methoxybenzyl) at the 9-position enhances activity against Mycobacterium tuberculosis (MIC: 0.39 µg/mL). A chlorine substituent at the purine 2-position further boosts efficacy by improving hydrophobic interactions with bacterial targets. SAR studies highlight the critical role of the 2-fluorobenzyl group in maintaining low cytotoxicity .

Q. What crystallographic insights explain the stability of 6-chloro-9-(2-fluorobenzyl)-9H-purine derivatives?

Single-crystal X-ray diffraction reveals intermolecular interactions stabilizing the structure. For example, π–π stacking (centroid distances: 3.25–3.90 Å) and C–H∙∙∙O/N hydrogen bonds contribute to lattice rigidity. Dihedral angles between the purine and benzene rings (66.5–85.8°) indicate torsional flexibility, which may influence binding to biological targets .

Q. How can computational tools like SHELX refine structural models of 6-chloro-9-(2-fluorobenzyl)-9H-purine complexes?

SHELX programs enable high-resolution refinement of crystallographic data. For platinum(II) complexes, SHELXL optimizes bond lengths (mean σ: 0.003 Å) and anisotropic displacement parameters, achieving R-factors <0.04. This is critical for elucidating metal coordination geometry (e.g., trans-dichlorido configurations) and validating ligand interactions .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies in MIC values or cytotoxicity often stem from assay conditions (e.g., macrophage vs. in vitro models). Meta-analyses should control for variables like bacterial strain (e.g., H37Rv vs. clinical isolates) and compound solubility. Dose-response curves and time-kill assays further clarify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.